"N-(1-Naphthyl-d7-methyl)methylamine chemical properties"
"N-(1-Naphthyl-d7-methyl)methylamine chemical properties"
An In-depth Technical Guide to the Chemical Properties and Applications of N-(1-Naphthyl-d7-methyl)methylamine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of N-(1-Naphthyl-d7-methyl)methylamine, a deuterated stable isotope-labeled compound essential for high-precision quantitative analysis. Designed for researchers, analytical chemists, and drug development professionals, this document details the compound's physicochemical properties, synthesis considerations, and core application as an internal standard in mass spectrometry. We will delve into the theoretical principles that make it an exemplary tool for mitigating analytical variability and present a practical, field-proven protocol for its use. The causality behind experimental choices is explained to provide a deeper, actionable understanding for laboratory application.
Introduction: The Imperative for Precision in Quantitative Analysis
In the landscape of analytical chemistry, particularly within pharmaceutical and bioanalytical research, the demand for accuracy, precision, and reproducibility is absolute. Quantitative mass spectrometry (MS) has become the gold standard for its sensitivity and specificity, yet it is not without inherent variabilities. Sample loss during extraction, matrix effects leading to ion suppression or enhancement, and instrument drift are all significant challenges that can compromise data integrity.[1]
The most robust solution to this challenge is the use of a stable isotope-labeled (SIL) internal standard through a technique known as isotope dilution mass spectrometry (IDMS). N-(1-Naphthyl-d7-methyl)methylamine is the deuterated analogue of N-Methyl-1-naphthalenemethanamine. By substituting seven hydrogen atoms on the naphthalene ring with deuterium, it becomes chemically identical to its parent compound but physically distinguishable by its mass.[2] This near-perfect mimicry ensures it behaves identically to the analyte throughout the entire analytical workflow, from initial sample preparation to final detection.[3] Its increased mass allows it to be quantified separately by the mass spectrometer, serving as a reliable reference to correct for any and all sources of analytical error.[4] This guide offers an in-depth exploration of its properties and its critical role in achieving analytical certainty.
Core Chemical and Physical Properties
The fundamental utility of N-(1-Naphthyl-d7-methyl)methylamine stems from its physicochemical properties being virtually identical to its non-deuterated counterpart. The primary difference is the mass, which is the basis of its analytical application. The properties of the unlabeled compound, N-Methyl-1-naphthalenemethanamine, are therefore presented as a direct and reliable surrogate.
| Property | N-(1-Naphthyl-d7-methyl)methylamine (Deuterated) | N-Methyl-1-naphthalenemethanamine (Unlabeled Analog) |
| CAS Number | 1189686-07-4[5][6][7] | 14489-75-9[8][9] |
| Molecular Formula | C₁₂H₆D₇N[5][6] | C₁₂H₁₃N[8][9] |
| Molecular Weight | 178.28 g/mol [5][6] | 171.24 g/mol [8][9] |
| Appearance | Brown Oil[5][6] | Yellow Oil[8] |
| Boiling Point | Not experimentally determined; expected to be similar to unlabeled. | 115-120 °C at 1 Torr[8] |
| Density | Not experimentally determined; expected to be slightly higher than unlabeled. | 1.05 g/cm³[8] |
| Refractive Index | Not experimentally determined; expected to be similar to unlabeled. | 1.6160 - 1.6190[8][10] |
| Storage | 2-8°C, Refrigerator[5] | Ambient, though refrigeration is recommended for long-term stability. |
The unlabeled parent compound is an intermediate in the synthesis of the antifungal drug Terbinafine.[10][11] For handling purposes, it is also available as a hydrochloride salt (CAS: 65473-13-4), which is a solid with a melting point of 191-193 °C.[11][12]
Synthesis and Isotopic Purity Considerations
The synthesis of N-(1-Naphthyl-d7-methyl)methylamine is a multi-step process where the primary consideration is the introduction and preservation of the deuterium labels. The synthesis mirrors that of the unlabeled compound, with the critical difference being the use of a deuterated starting material. A plausible synthetic route is outlined below, based on established chemical processes.[13]
The process begins with a fully deuterated naphthalene precursor. This is crucial for ensuring the final product has the desired d7-labeling on the aromatic ring. The subsequent steps, including chloromethylation and amination, are standard organic transformations.
Caption: Proposed synthetic pathway for N-(1-Naphthyl-d7-methyl)methylamine.
Causality Behind Synthesis Choices:
-
Starting Material: Using Naphthalene-d8 as the precursor is the most efficient way to ensure high isotopic enrichment on the stable aromatic ring, which is less susceptible to back-exchange than other positions.
-
Purity is Paramount: For use as an internal standard, two purity metrics are critical. Chemical purity must be high (>99%) to prevent interference from other compounds. Isotopic enrichment (typically ≥98%) is also essential to ensure a clean mass signal and avoid any significant contribution to the unlabeled analyte's mass channel, which could artificially inflate results.[2]
Core Application: A High-Fidelity Internal Standard for Mass Spectrometry
The primary and most vital role of N-(1-Naphthyl-d7-methyl)methylamine is as an internal standard (IS) for quantitative mass spectrometry.
The Principle of Self-Validation: An ideal internal standard should be added to a sample at the very beginning of the workflow.[14] From that point forward, any loss of the target analyte during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the IS. Similarly, any suppression or enhancement of the analyte's signal during ionization in the mass spectrometer will be matched by the IS.[1][4] Because the IS and the analyte are chemically identical, they co-elute during chromatography and experience the same matrix effects.[3] The mass spectrometer detects them as two distinct entities based on their mass-to-charge ratio (m/z). By calculating the ratio of the analyte's response to the IS's response, all sources of variability are mathematically cancelled out, leading to highly accurate and precise quantification.
Caption: Standard workflow for using an internal standard in LC-MS/MS analysis.
Field-Proven Experimental Protocol: Quantification in a Biological Matrix
This protocol provides a robust, step-by-step method for quantifying N-Methyl-1-naphthalenemethanamine in human plasma using N-(1-Naphthyl-d7-methyl)methylamine as the internal standard.
1. Preparation of Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of N-Methyl-1-naphthalenemethanamine in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of N-(1-Naphthyl-d7-methyl)methylamine in 1 mL of methanol.
-
IS Working Solution (100 ng/mL): Perform a serial dilution of the IS Stock in 50:50 methanol:water. Rationale: The working concentration should be high enough for robust detection but low enough not to exhaust the detector.
-
Calibration Standards: Serially dilute the Analyte Stock to prepare calibration standards in blank plasma, ranging from 1 ng/mL to 1000 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL). Vortex for 10 seconds. Rationale: The IS must be added first to account for all subsequent variability.
-
Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. Rationale: Acetonitrile is a highly efficient solvent for precipitating plasma proteins, which releases the analyte and IS into the supernatant.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 methanol:water. Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting at 5-10% B, ramping to 95% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (example):
-
N-Methyl-1-naphthalenemethanamine: Q1 m/z 172.2 -> Q3 m/z 141.1
-
N-(1-Naphthyl-d7-methyl)methylamine (IS): Q1 m/z 179.3 -> Q3 m/z 148.1
-
-
Rationale: Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the Response Ratio (Analyte Area / IS Area).
-
Plot the Response Ratio vs. the nominal concentration for the calibration standards.
-
Perform a linear regression (typically with 1/x² weighting) to generate a calibration curve.
-
Quantify unknown samples by interpolating their Response Ratios from the curve.
Spectroscopic Profile
-
Mass Spectrometry: The key analytical technique. The electron ionization mass spectrum will show a molecular ion (M+) peak at approximately m/z 178.3. In MS/MS analysis, fragmentation patterns will be similar to the unlabeled compound, but fragments retaining the naphthalene ring will be shifted by +7 Da. For instance, a common fragment from the loss of the methylamine group would appear at m/z 148.1 for the deuterated compound versus 141.1 for the unlabeled analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum would be markedly different from the unlabeled analog, showing a complete absence of signals in the aromatic region (approx. 7.4-8.1 ppm). The remaining signals for the methyl and methylene protons would be present.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic C-D stretching vibrations at lower wavenumbers (approx. 2100-2300 cm⁻¹) compared to the aromatic C-H stretches (approx. 3000-3100 cm⁻¹) seen in the unlabeled compound.
Safety, Handling, and Storage
Based on the data for the parent compound, N-(1-Naphthyl-d7-methyl)methylamine should be handled with appropriate care.
-
Hazards: The unlabeled analog is classified as an irritant and is toxic if swallowed.[8][10] Assume similar hazards for the deuterated form.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11] Use in a well-ventilated area or fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C for long-term stability.[5]
Conclusion
N-(1-Naphthyl-d7-methyl)methylamine is more than a mere chemical reagent; it is a precision tool that enables analytical scientists to achieve the highest levels of accuracy and confidence in quantitative data. Its properties as a stable isotope-labeled internal standard allow it to correct for nearly all forms of analytical variability in mass spectrometry-based workflows. By understanding its chemical properties, synthesis considerations, and the principles behind its application, researchers can fully leverage this compound to produce robust, reliable, and defensible results, underpinning advancements in drug development and scientific research.
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- Google Patents. (2004). WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
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